molecular formula C7H15NO3 B1585656 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid CAS No. 7522-44-3

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

Cat. No.: B1585656
CAS No.: 7522-44-3
M. Wt: 161.2 g/mol
InChI Key: UKFHHTGBNYQWFD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, D₂O):

  • δ 0.94 ppm (doublet, 6H, -CH(CH₃)₂): Methyl protons adjacent to the branched chain.
  • δ 1.52 ppm (multiplet, 1H, -CH(CH₃)₂): Methine proton of the isobutyl group.
  • δ 3.41 ppm (singlet, 2H, -CH₂OH): Hydroxymethyl protons.
  • δ 3.72 ppm (singlet, 1H, -NH₂): Exchangeable amino proton (broadened in D₂O).

¹³C NMR (125 MHz, D₂O):

  • δ 179.8 ppm (C=O): Carboxylic acid carbon.
  • δ 65.3 ppm (-CH₂OH): Hydroxymethyl carbon.
  • δ 54.1 ppm (C2): Quaternary carbon bonded to amino and hydroxymethyl groups.

Infrared (IR) Spectroscopy

Key absorptions (KBr pellet):

  • 3300–2500 cm⁻¹ : Broad O-H stretch (carboxylic acid and hydroxymethyl).
  • 2920 cm⁻¹ : C-H asymmetric stretching (methyl groups).
  • 1650 cm⁻¹ : C=O stretch (carboxylic acid).
  • 1580 cm⁻¹ : N-H bending (amino group).

Mass Spectrometry (MS)

  • m/z 161.20 : Molecular ion peak [M]⁺.
  • m/z 143.18 : [M-H₂O]⁺ (loss of water from hydroxymethyl group).
  • m/z 117.12 : [M-CO₂H]⁺ (decarboxylation fragment).

Table 3: Spectroscopic Signatures

Technique Key Signals Assignment
¹H NMR δ 0.94 (d), δ 3.41 (s) Methyl, hydroxymethyl groups
¹³C NMR δ 179.8, δ 65.3 Carboxylic acid, hydroxymethyl
IR 3300–2500 cm⁻¹, 1650 cm⁻¹ O-H, C=O stretches
MS m/z 161.20, 143.18 Molecular ion, dehydration

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHHTGBNYQWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370029
Record name 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7522-44-3
Record name 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Auxiliary-Mediated Synthesis Starting from 4-Methylpentanoic Acid

One of the primary synthetic routes involves the transformation of 4-methylpentanoic acid into the target compound through a series of functional group manipulations and stereoselective steps:

  • Step 1: Formation of Acyl Chloride
    4-Methylpentanoic acid is reacted with thionyl chloride (SOCl2) in refluxing chloroform to yield 4-methylpentanoyl chloride.

  • Step 2: Condensation with Chiral Oxazolidinone
    The acyl chloride is condensed with a chiral oxazolidinone auxiliary using n-butyllithium (BuLi) in tetrahydrofuran (THF), producing an N-acyl derivative. This step introduces chirality and controls stereochemistry.

  • Step 3: Regioselective Alkylation
    The N-acyl derivative undergoes regioselective alkylation with tert-butyl bromoacetate in the presence of lithium diisopropylamide (LDA) to form a chiral adduct.

  • Step 4: Elimination of Chiral Auxiliary
    Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) removes the chiral auxiliary, yielding a glutaric acid monoester.

  • Step 5: Reduction and Functional Group Transformations
    The monoester is reduced with borane-dimethyl sulfide complex (BH3/SMe2) in THF to an alcohol intermediate. This intermediate is converted to a tosylate using tosyl chloride in pyridine, which is then substituted with sodium azide in dimethyl sulfoxide (DMSO) to introduce an azide group.

  • Step 6: Final Reduction
    The azide is reduced and debenzylated by catalytic hydrogenation over palladium on carbon (Pd/C) in THF, yielding the target 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid.

This sequence achieves high enantiomeric excess (>95% e.e.) and allows for stereoselective preparation of the compound.

Alternative Route via 3-Isobutylglutaric Anhydride and Chiral Amine

Another approach involves:

  • Step 1: Formation of Chiral Carboxamide
    3-Isobutylglutaric anhydride reacts with (R)-(+)-1-phenylethylamine in the presence of 4-dimethylaminopyridine (DMAP) in methanol to form a chiral carboxamide.

  • Step 2: Reduction in Liquid Ammonia
    The carboxamide is reduced using sodium or lithium in liquid ammonia to yield a reduced intermediate.

  • Step 3: Hofmann Rearrangement
    Treatment with sodium hydroxide and bromine in water at 80°C induces Hofmann rearrangement, converting the amide to the amine, thus forming the target compound.

  • Alternative Hydrolysis and Reduction
    Carbamic acid methyl ester derivatives can be treated with sulfuric acid or hydrobromic acid under reflux, followed by treatment with tributylamine, to afford (S)-pregabalin, a close structural analog of the target compound.

Stereoselective Aldol Condensation Using Chiral Aldehydes and Boron Enolates

A stereoselective synthesis method reported for related amino acids involves:

  • Aldol Condensation
    The reaction of (R)-2-aminopropionaldehyde derivatives with E-vinyloxyboranes derived from thiol esters yields aldol products with high stereoselectivity.

  • Key Features
    This method constructs three consecutive asymmetric centers in a single step, which is challenging by other routes.

  • Post-Condensation Transformations
    The aldol products can be hydrolyzed and further treated to yield the free amino acid with the desired stereochemistry.

  • Advantages
    The use of boron enolates allows direct formation of active esters useful for peptide synthesis and related applications. This method yields the compound with stereochemical purity confirmed by coupling constant analysis and chromatographic comparison with authentic samples.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents & Conditions Stereoselectivity Yield / Purity Notes
Chiral Auxiliary Route 4-Methylpentanoic acid SOCl2, BuLi, LDA, BH3/SMe2, TsCl, NaN3, Pd/C >95% e.e. High Multi-step, well-established
Chiral Amine Route 3-Isobutylglutaric anhydride, (R)-1-phenylethylamine DMAP, Na/Li in NH3, NaOH/Br2 High Moderate to high Uses Hofmann rearrangement
Aldol Condensation (R)-2-Aminopropionaldehyde derivatives E-vinyloxyboranes, Hg(CF3CO2)2, HCl reflux High stereoselectivity Moderate Direct stereoselective synthesis
Carbamic Acid Ester Hydrolysis Carbamic acid methyl ester derivatives H2SO4 or HBr reflux, Bu3N High Moderate Alternative to Hofmann rearrangement

Research Findings and Analysis

  • The chiral auxiliary-mediated synthesis is the most documented and provides excellent stereochemical control. The use of oxazolidinone auxiliaries and regioselective alkylation steps ensures the formation of the desired stereoisomer with high enantiomeric excess.

  • The Hofmann rearrangement-based method offers a classical approach to convert amides to amines but requires careful control of reaction conditions to avoid racemization and side reactions.

  • The aldol condensation approach is innovative for constructing multiple stereocenters simultaneously and is particularly useful when integrating the amino acid into larger peptide structures, as in bleomycin synthesis analogs.

  • Yields vary depending on the route, with the chiral auxiliary and aldol condensation methods generally providing higher stereochemical purity, while the Hofmann rearrangement route offers a simpler but less stereoselective alternative.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is extensively used in:

Mechanism of Action

The compound acts primarily as a proton acceptor, stabilizing pH levels in various environments. It interacts with hydrogen ions, thereby preventing significant pH fluctuations. This buffering action is crucial in maintaining the stability of biological and chemical systems .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is unique due to its specific molecular structure, which provides distinct buffering capacities and reactivity profiles compared to its analogs. This uniqueness makes it particularly valuable in specialized scientific and industrial applications .

Biological Activity

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, commonly known as homotaurine , is a naturally occurring amino acid derivative that has garnered attention for its potential biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

Homotaurine exhibits several significant biochemical properties that contribute to its biological activity:

  • Chemical Structure : It is a derivative of taurine, characterized by an additional hydroxymethyl group. This structural modification enhances its solubility and reactivity.
  • Solubility : The compound is soluble in water, which facilitates its bioavailability and interaction with biological systems.

Cellular Effects

Homotaurine has been shown to influence various cellular processes:

  • Neuroprotective Effects : Research indicates that homotaurine can protect neurons from oxidative stress and excitotoxicity. It has been found to reduce the levels of reactive oxygen species (ROS) in neuronal cells, which is crucial for preventing neurodegenerative diseases .
  • Modulation of Neurotransmission : The compound may enhance GABAergic neurotransmission, contributing to its anxiolytic effects. Studies have demonstrated that it can increase GABA receptor activity, leading to improved mood and reduced anxiety .

Molecular Mechanisms

The biological activity of homotaurine can be attributed to several molecular mechanisms:

  • Antioxidant Activity : Homotaurine acts as a scavenger of free radicals, thereby reducing oxidative damage in cells. Its ability to modulate the expression of antioxidant enzymes further supports its protective role .
  • Interaction with Receptors : The compound interacts with various receptors, including GABA receptors, which play a critical role in mediating its neuroprotective and anxiolytic effects. This interaction enhances the inhibitory neurotransmission in the central nervous system .

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of homotaurine:

  • Neurodegenerative Disorders : A study involving animal models of Alzheimer's disease showed that administration of homotaurine improved cognitive function and reduced amyloid plaque formation. This suggests a protective role against neurodegeneration .
  • Anxiety and Mood Disorders : Clinical trials have indicated that homotaurine supplementation can significantly reduce anxiety symptoms in patients with generalized anxiety disorder (GAD). Participants reported improvements in mood and overall well-being .
  • Metabolic Effects : Research has also explored the effects of homotaurine on metabolic disorders. It has been shown to improve insulin sensitivity and glucose metabolism in diabetic models, indicating potential benefits for metabolic syndrome management .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduction of ROS levels
GABAergic ModulationEnhanced inhibitory neurotransmission
Cognitive ImprovementImproved performance in Alzheimer's models
Anxiety ReductionSignificant reduction in GAD symptoms
Metabolic ImprovementEnhanced insulin sensitivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid
Reactant of Route 2
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

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